Cas no 80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-)

80751-65-1 structure
Nome del prodotto:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
- (+/-)-6-CHLORO-7,8-DIHYDROXY-3-ALLYL-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
- (+/-)-CHLORO-APB HYDROBROMIDE
- Chloro-APB hydrobromide
- (±)-SKF 82958
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)
- 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol
- 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Chloro-APB
- Cl-apb
- (±)-SKF-82958 hydrobromide
- (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- 6-Chloro-N-allyl-SKF-38393 hydrobromide
- ( inverted exclamation markA)-SKF 82958; Chloro-AP;Cl-APB;SKF-82958;SKF82958
- CHEMBL35354
- NCGC00015186-04
- SK-82958
- UNII-7W60FE897Q
- FT-0650598
- 80751-65-1
- SDCCGSBI-0050379.P002
- NCGC00015186-02
- NCGC00162140-02
- NCGC00162140-01
- BPBio1_001362
- PDSP1_001515
- NCGC00015186-06
- BCP15774
- RS(+/-)-6-Cl-APB3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
- GTPL10742
- NCGC00015186-03
- 3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide(Cl-APB)
- 7W60FE897Q
- SKF82958
- BDBM50004917
- CS-4594
- 1H-3-BENZAZEPINE-7,8-DIOL, 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-
- HY-10435
- Biomol-NT_000069
- 6-chloro-1-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- Chloro-AP
- PDSP2_001499
- AKOS030526181
- SKF 82958
- Q12746853
- SKF-82958, (+/-)-
- (+/-)-SKF 82958
- DTXSID70894837
- CHEBI:111172
- NS00075506
- Skf-82958
- SK&F-82958
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-
- SK&F 82958
- Lopac0_000392
- L000995
- 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- CCG-204486
- SCHEMBL4388800
- BRD-A04438777-001-01-4
- 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-1H-3-BENZAZEPINE-7,8-DIOL
- DTXCID101324399
-
- MDL: MFCD00069235
- Inchi: InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
- Chiave InChI: WLXGFAVTAAQOFH-UHFFFAOYSA-N
- Sorrisi: OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1Cl
Proprietà calcolate
- Massa esatta: 329.118257g/mol
- Carica superficiale: 0
- XLogP3: 3.9
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 3
- Massa monoisotopica: 329.118257g/mol
- Massa monoisotopica: 329.118257g/mol
- Superficie polare topologica: 43.7Ų
- Conta atomi pesanti: 23
- Complessità: 399
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: solido
- Densità: 1.234 g/cm3
- Punto di ebollizione: 473.7 °C at 760 mmHg
- Punto di infiammabilità: 240.3 °C
- Indice di rifrazione: 1.616
- Solubilità: H2O: 3.7 mg/mL
- PSA: 43.70000
- LogP: 4.82320
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23211-100 mg |
SKF 82958 |
80751-65-1 | >98% | 100mg |
$400.0 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252573A-25mg |
Chloro-APB hydrobromide, |
80751-65-1 | 25mg |
¥3888.00 | 2023-09-05 | ||
DC Chemicals | DC23211-1 g |
SKF 82958 |
80751-65-1 | >98% | 1g |
$1600.0 | 2022-02-28 | |
DC Chemicals | DC23211-250 mg |
SKF 82958 |
80751-65-1 | >98% | 250mg |
$800.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51696-5mg |
SKF 82958 ((±)-SKF 82958) |
80751-65-1 | 98% | 5mg |
¥882.00 | 2023-09-07 | |
Biosynth | FDA75165-25 mg |
Chloro-apb hydrobromide |
80751-65-1 | 25mg |
$762.25 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S877288-10mg |
SKF 82958 |
80751-65-1 | 98% | 10mg |
¥2,800.00 | 2022-01-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252573A-25 mg |
Chloro-APB hydrobromide, |
80751-65-1 | 25mg |
¥3,888.00 | 2023-07-10 | ||
Biosynth | FDA75165-10 mg |
Chloro-apb hydrobromide |
80751-65-1 | 10mg |
$406.60 | 2023-01-04 | ||
Biosynth | FDA75165-100 mg |
Chloro-apb hydrobromide |
80751-65-1 | 100MG |
$1,953.00 | 2023-01-04 |
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Letteratura correlata
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-) Prodotti correlati
- 128053-58-7(1H-3-Benzazepin-7-ol,2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (5R)-)
- 105301-42-6(1H-3-Benzazepin-7-ol,2,3,4,5-tetrahydro-3,8-dimethyl-5-phenyl-, (5S)-)
- 118546-21-7(1H-3-Benzazepine-7,8-diol,2,3,4,5-tetrahydro-3-methyl-1-phenyl-, (1R)-)
- 152-02-3(Morphinan-3-ol,17-(2-propen-1-yl)-)
- 139233-51-5(1,2-Benzenediol,4-(1,2,3,4-tetrahydro-7-hydroxy-8-methyl-4-isoquinolinyl)-, hydrochloride, (R)-(9CI))
- 103150-17-0(1,2-Benzenediol,4-(1-propyl-3-piperidinyl)-, (R)- (9CI))
- 161996-21-0(6-Isoquinolinol,1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-)
- 23367-61-5(7-Isoquinolinol,1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-, (4S)-)
- 119085-25-5(7,8-Isoquinolinediol,4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-)
- 100038-04-8(Spiro[1H-indene-1,3'-pyrrolidine]-5,6-diol,2,3-dihydro-)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
